2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide
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Overview
Description
2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a 5-methylisoxazol-3-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of the 5-methylisoxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethylthio group:
Coupling of the 5-methylisoxazol-3-yl)methyl group: This step involves the coupling of the 5-methylisoxazol-3-yl)methyl group to the benzamide core, which can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include alkyl halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the 5-methylisoxazol-3-yl)methyl group can interact with the active site of the target, leading to inhibition or activation of its function. The benzamide core can also interact with other regions of the target, stabilizing the interaction and enhancing the compound’s potency.
Comparison with Similar Compounds
2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide can be compared with other similar compounds, such as:
2-(methylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide: This compound has a methylthio group instead of an ethylthio group, which can affect its reactivity and potency.
2-(ethylthio)-N-((5-ethylisoxazol-3-yl)methyl)benzamide: This compound has an ethyl group on the isoxazole ring instead of a methyl group, which can affect its binding affinity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide a unique profile of reactivity, potency, and selectivity.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-19-13-7-5-4-6-12(13)14(17)15-9-11-8-10(2)18-16-11/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMBHZMLEFCLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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